molecular formula C34H54O4 B1612431 4-METHYLUMBELLIFERYL LIGNOCERATE CAS No. 84434-52-6

4-METHYLUMBELLIFERYL LIGNOCERATE

Cat. No.: B1612431
CAS No.: 84434-52-6
M. Wt: 526.8 g/mol
InChI Key: BBJLPGKQHTUSCG-UHFFFAOYSA-N
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Description

4-METHYLUMBELLIFERYL LIGNOCERATE is a chemical compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a benzopyran ring system substituted with a methyl group and an oxo group, along with a long-chain tetracosanoate ester. Benzopyran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYLUMBELLIFERYL LIGNOCERATE typically involves the esterification of 4-Methyl-2-oxo-2H-1-benzopyran-7-ol with tetracosanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an anhydrous solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-METHYLUMBELLIFERYL LIGNOCERATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-METHYLUMBELLIFERYL LIGNOCERATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-METHYLUMBELLIFERYL LIGNOCERATE involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-METHYLUMBELLIFERYL LIGNOCERATE is unique due to its long-chain tetracosanoate ester, which imparts distinct physicochemical properties and potential biological activities. This structural feature differentiates it from other benzopyran derivatives and may contribute to its specific applications in research and industry .

Properties

IUPAC Name

(4-methyl-2-oxochromen-7-yl) tetracosanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H54O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-33(35)37-30-25-26-31-29(2)27-34(36)38-32(31)28-30/h25-28H,3-24H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBJLPGKQHTUSCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H54O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10233408
Record name 4-Methyl-2-oxo-2H-1-benzopyran-7-yl tetracosanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10233408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

526.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84434-52-6
Record name 4-Methyl-2-oxo-2H-1-benzopyran-7-yl tetracosanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84434-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-2-oxo-2H-1-benzopyran-7-yl tetracosanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084434526
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methyl-2-oxo-2H-1-benzopyran-7-yl tetracosanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10233408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-2-oxo-2H-1-benzopyran-7-yl tetracosanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.075.296
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-METHYL-2-OXO-2H-1-BENZOPYRAN-7-YL TETRACOSANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7M6K3RU1DL
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